Orseilline BB
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Overview
Description
Orseilline BB, also known as C.I. 26670, is a synthetic azo dye with the chemical formula C24H18N4Na2O7S2 and a molecular weight of 584.53 g/mol . It is commonly used in various industrial applications due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Orseilline BB is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 2-methyl-4-aminobenzenesulfonic acid, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component like 1-naphthol-4-sulfonic acid under alkaline conditions to form the azo dye .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction mixture is typically stirred and maintained at a specific temperature to optimize the coupling reaction. After the reaction is complete, the dye is isolated through filtration, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Orseilline BB undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidizing conditions, leading to the breakdown of the azo bond.
Reduction: Reduction of this compound can occur in the presence of reducing agents, resulting in the cleavage of the azo bond and formation of aromatic amines.
Substitution: The sulfonic acid groups in this compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic or basic medium.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Aromatic carboxylic acids and sulfonic acids.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Orseilline BB has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in textile dyeing, paper coloring, and as a colorant in various products.
Mechanism of Action
The mechanism of action of Orseilline BB involves its interaction with specific molecular targets, primarily through its azo bond. The dye can bind to proteins and other macromolecules, altering their structure and function. In biological systems, this compound can interact with cellular components, leading to changes in cellular processes and visualization under microscopy .
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar applications but different chemical structure.
Congo Red: A bis-azo dye used in similar staining techniques.
Amaranth: An azo dye with applications in food coloring and biological staining.
Uniqueness
Orseilline BB is unique due to its specific chemical structure, which imparts distinct color properties and stability. Its sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications. Additionally, its ability to undergo multiple chemical reactions makes it versatile for different research and industrial uses .
Properties
Molecular Formula |
C24H20N4O7S2 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C24H20N4O7S2/c1-14-11-16(25-26-21-10-8-17(12-15(21)2)36(30,31)32)7-9-20(14)27-28-22-13-23(37(33,34)35)18-5-3-4-6-19(18)24(22)29/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35) |
InChI Key |
YECHSGCFTMLMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O |
Origin of Product |
United States |
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